3,4-diaminocyclohexanol
CAS No.: 90015-88-6
Cat. No.: VC1757949
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90015-88-6 |
|---|---|
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 3,4-diaminocyclohexan-1-ol |
| Standard InChI | InChI=1S/C6H14N2O/c7-5-2-1-4(9)3-6(5)8/h4-6,9H,1-3,7-8H2 |
| Standard InChI Key | BZGBKNAGHAETKC-UHFFFAOYSA-N |
| SMILES | C1CC(C(CC1O)N)N |
| Canonical SMILES | C1CC(C(CC1O)N)N |
Introduction
Chemical Structure and Properties
3,4-Diaminocyclohexanol (C₆H₁₄N₂O) has a molecular weight of approximately 130.19 g/mol. The compound features a cyclohexane ring with two amino groups positioned at the 3 and 4 positions, and a hydroxyl group that can be situated at various positions relative to the amino groups. Like related cyclohexane derivatives, this compound can exist in multiple stereoisomeric forms, with the most common being the cis and trans configurations between adjacent functional groups .
The physical properties of 3,4-diaminocyclohexanol can be inferred from similar compounds such as 4-aminocyclohexanol, which appears as a white to pale-yellow crystalline solid with high water solubility. The presence of both amino and hydroxyl groups confers significant hydrogen bonding capability, influencing its solubility profile and making it likely soluble in polar solvents.
Stereochemistry
The three functional groups create multiple stereogenic centers, resulting in several possible diastereomers:
| Isomer | Configuration | Relative Stability |
|---|---|---|
| 1 | (1R,3R,4R)-3,4-diaminocyclohexan-1-ol | Depends on conformational arrangement |
| 2 | (1R,3R,4S)-3,4-diaminocyclohexan-1-ol | Potentially favored due to equatorial positioning |
| 3 | (1R,3S,4R)-3,4-diaminocyclohexan-1-ol | May experience steric strain |
| 4 | (1R,3S,4S)-3,4-diaminocyclohexan-1-ol | Conformationally dependent stability |
Each stereoisomer likely exhibits distinct physical properties and biological activities, similar to what has been observed with other aminocyclohexane derivatives .
Synthesis Methods
Enzymatic Approaches
Recent advances in biocatalysis offer promising routes for the stereoselective synthesis of 3,4-diaminocyclohexanol. Drawing from research on related compounds, potential enzymatic synthesis methods could include:
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Sequential enzymatic transformations using keto reductases and amine transaminases, similar to the approach used for 4-aminocyclohexanol isomers .
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Regioselective enzymatic amination of cyclohexene precursors, as demonstrated in research on carboxylesterase-catalyzed reactions of cyclohexane derivatives .
Chemical Synthesis
Chemical approaches to 3,4-diaminocyclohexanol might include:
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Reduction of diaminocyclohexane carboxylic acid derivatives, adapting methods used for related compounds .
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Hydrogenation of aromatic precursors, similar to the production method for trans-4-aminocyclohexanol where "catalytic hydrogenation of p-acetamidophenol" is performed, followed by separation of isomers.
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Controlled functionalization of cyclohexene derivatives through selective oxidation and amination reactions .
Table 1: Potential Synthetic Routes to 3,4-Diaminocyclohexanol
| Method | Key Reagents | Stereoselectivity | Advantages | Challenges |
|---|---|---|---|---|
| Enzymatic reduction/transamination | Keto reductases, amine transaminases | High | Environmentally friendly, high stereoselectivity | Enzyme availability and stability |
| Hydrogenation of aromatic precursors | Pd/Al₂O₃ catalysts, H₂ | Moderate | Established methodology | Isomer separation required |
| Functionalization of cyclohexene | Oxidizing agents, amination reagents | Variable | Versatile approach | Multiple steps, selectivity issues |
| Reduction of carboxylic derivatives | Reducing agents (LiAlH₄, BH₃) | Preserved from precursor | Access to specific stereoisomers | Requires pre-established stereochemistry |
Structural Analysis and Conformational Properties
The cyclohexane ring in 3,4-diaminocyclohexanol typically adopts a chair conformation, with functional groups assuming either axial or equatorial positions. The most stable conformers generally place the bulkier amino and hydroxyl groups in equatorial positions to minimize 1,3-diaxial interactions .
Applications in Pharmaceutical Research
Structure-Activity Relationships
The specific arrangement of functional groups in 3,4-diaminocyclohexanol contributes significantly to its potential biological activity. Research on related compounds indicates that:
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The stereochemistry at positions 3 and 4 is critical for biological activity, particularly in metal complex formation for anticancer applications .
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The hydroxyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity and specificity .
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The distance between the amino groups at positions 3 and 4 creates a specific spatial arrangement that may be optimal for certain receptor interactions .
Metal Coordination Chemistry
The arrangement of amino and hydroxyl groups in 3,4-diaminocyclohexanol makes it an excellent candidate as a ligand for coordination with various metals. Studies of similar diamine compounds have shown:
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Platinum Complexes: Diaminocyclohexane derivatives form stable platinum(II) complexes with potential antitumor properties . The 3,4-diamino arrangement could form a five-membered chelate ring with transition metals.
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Schiff Base Formation: The amino groups can undergo condensation with aldehydes to form Schiff bases, which are excellent ligands for various metals. This is similar to the synthesis of "N,N'-bis(3-methoxysalicylidene)-1,4-diaminocyclohexane" described in research on 1,4-diaminocyclohexane derivatives .
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Catalytic Applications: Metal complexes of aminocyclohexanol derivatives have been investigated as catalysts for various organic transformations, including hydrogenation reactions .
Comparison with Related Compounds
Understanding 3,4-diaminocyclohexanol in the context of related compounds provides valuable insights into its potential properties and applications.
Table 2: Comparison of 3,4-Diaminocyclohexanol with Related Compounds
Current Research Directions
Research related to compounds with structural similarities to 3,4-diaminocyclohexanol is advancing in several directions:
Enzymatic Synthesis Methods
Advances in biocatalysis are enabling more efficient and stereoselective synthesis of aminocyclohexanol derivatives. Recent work has demonstrated the use of engineered enzymes for the stereoselective preparation of aminocyclohexanol isomers .
Metal Complex Development
Ongoing research into platinum and other metal complexes of diaminocyclohexane derivatives continues to yield compounds with promising anticancer activity . The specific 3,4-diamino arrangement in 3,4-diaminocyclohexanol could provide unique coordination properties worth exploring.
Pharmaceutical Applications
The development of factor Xa inhibitors and other pharmaceutical agents continues to drive interest in functionalized cyclohexane derivatives as key building blocks . The unique arrangement of functional groups in 3,4-diaminocyclohexanol makes it a potential candidate for further exploration in drug development.
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